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Compound of Interest

Compound Name:
6-Chloro-4-(1H-pyrazol-4-

yl)pyridazin-3-amine

Cat. No.: B8150984 Get Quote

Executive Summary: The Scaffold Advantage
In the crowded landscape of heterocyclic drug discovery, pyrazolylpyridazines represent a

strategic "scaffold hop" from the ubiquitous pyrazolopyrimidine and biaryl-pyrazole classes.

While pyrazolopyrimidines (e.g., Ibrutinib analogs) dominate kinase inhibition, they often suffer

from crowded intellectual property (IP) space and solubility limitations.

The pyrazolylpyridazine scaffold—specifically the 3-(1H-pyrazol-1-yl)pyridazine and 3-(1H-

pyrazol-3-yl)pyridazine architectures—offers distinct physicochemical advantages:

Enhanced Polarity: The pyridazine ring (1,2-diazine) lowers logP compared to phenyl or

pyridine analogs, improving water solubility without satisfying metabolic hot-spots too easily.

Unique H-Bonding: The adjacent nitrogens provide a unique electrostatic potential surface

(EPS), often engaging "water-bridged" interactions in kinase hinge regions or COX-2 side

pockets that bioisosteres miss.

This guide objectively compares the SAR of pyrazolylpyridazines against their primary market

alternatives: Celecoxib (biaryl pyrazole) for inflammation and Pyrazolopyrimidines for oncology.
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To rationalize the Structure-Activity Relationship (SAR), we dissect the molecule into three

functional zones.

Diagram 1: The Pyrazolylpyridazine SAR Map
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Caption: Functional dissection of the pyrazolylpyridazine scaffold. Zone A drives primary

binding energy, while Zone B tunes physicochemical properties.

Comparative SAR Analysis
Application A: COX-2 Inhibition (Inflammation)
The Benchmark: Celecoxib (a 1,5-diarylpyrazole with a sulfonamide group). The Challenge:

Sulfonamide hypersensitivity and poor aqueous solubility. The Pyrazolylpyridazine Solution:
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Replacing the benzenesulfonamide moiety with a pyridazine ring retains COX-2 selectivity

while altering the metabolic profile.

Key SAR Findings:
The "Vicinal Nitrogen" Effect: The pyridazine ring mimics the pharmacophore of the benzene

ring in Celecoxib but adds polarity. Data indicates that a methoxy group at the pyridazine C6

position (Compound 5f in literature) significantly boosts potency by filling the hydrophobic

side pocket without the penalty of high lipophilicity.

Regioisomerism Matters: The 1-(3-pyridazinyl)-pyrazole isomer generally outperforms the 1-

(4-pyridazinyl) isomer. The geometry of the 3-linkage allows the aryl substituents on the

pyrazole to sit deeply in the COX-2 active site (Val523 channel).

Table 1: Comparative Potency (COX-2 Inhibition) Data derived from Unlu et al. and Osman et

al.

Compound
Class

Core
Structure

R-Group
(Zone A)

R-Group
(Zone B)

COX-2 IC50
(µM)

Selectivity
Index (SI)

Reference Celecoxib
4-

Methylphenyl

Benzenesulfo

namide
0.05 - 1.5 High (>200)

Alternative 1

1,3,5-

Triarylpyrazol

e

4-

Methoxyphen

yl

Phenyl > 5.0 Low

Subject
Pyrazolylpyri

dazine (5f)

4-

Methoxyphen

yl

6-Methoxy-3-

pyridazinyl
1.15

Moderate

(~80)

Subject
Pyrazolylpyri

dazine (6e)

4-

Bromophenyl

6-Chloro-3-

pyridazinyl
1.80 Moderate

Analysis: While slightly less potent than Celecoxib in pure enzymatic assays, the

pyrazolylpyridazine (5f) eliminates the sulfonamide group, offering a crucial alternative for

sulfonamide-allergic patients.
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Application B: Kinase Inhibition (Oncology/CDK2)
The Benchmark: Pyrazolopyrimidines (e.g., Roscovitine analogs). The Challenge:

Pyrazolopyrimidines are often non-selective across the kinome (hitting CDK1/2/5/9

indiscriminately).

Key SAR Findings:
The Hinge Binder: In pyrazolopyrimidines, N5 and N7 typically bind the hinge region. In

pyrazolylpyridazines, the pyridazine N2 acts as the primary acceptor. This subtle shift in

geometry (approx. 1.2 Å displacement) can avoid steric clashes with "Gatekeeper" residues

(e.g., Phe80 in CDK2) that block bulkier scaffolds.

Solubility: The pyrazolylpyridazine core has a lower ClogP (approx 1.5-2.0) compared to the

pyrazolopyrimidine (2.5-3.5), resulting in better oral bioavailability in early rodent PK studies.

Experimental Protocols
Synthesis Workflow: The Modified Knorr Condensation
To generate the linked pyrazolylpyridazine scaffold, a self-validating convergent synthesis is

recommended.

Step-by-Step Protocol:

Precursor Preparation: Synthesize 3-hydrazinopyridazine dihydrochloride.

Validation: Verify purity via melting point (>200°C) and absence of aniline impurities by

TLC.

Condensation (The Critical Step):

React 3-hydrazinopyridazine (1.0 eq) with a 1,3-diketone (e.g., benzoylacetone, 1.1 eq) in

Ethanol.

Catalyst: Glacial Acetic Acid (cat. amount).

Condition: Reflux for 4-6 hours.
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Regioisomer Separation:

The reaction yields two isomers: 1-(pyridazin-3-yl)-3-methyl-5-phenylpyrazole (Target) and

the 5-methyl-3-phenyl isomer.

Purification: Flash chromatography (Hexane:EtOAc 3:1). The target isomer typically elutes

second due to higher polarity interaction with silica.

Characterization:

NMR Check: Look for the pyrazole C4-H singlet around

6.8 ppm.

Mass Spec: Confirm M+1 peak.

Diagram 2: Synthesis & Assay Workflow
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Caption: Convergent synthesis route for 3-pyrazolylpyridazines highlighting the critical isomer

separation step.

Biological Assay: COX-2 Inhibition (In Vitro)
This protocol utilizes a colorimetric COX (ovine) inhibitor screening assay.

Reagent Prep: Reconstitute COX-2 enzyme in reaction buffer (0.1 M Tris-HCl, pH 8.0).
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Incubation:

Add 10 µL of test compound (dissolved in DMSO) to 150 µL of enzyme solution.

Incubate at 25°C for 10 minutes to allow equilibrium binding.

Initiation:

Add Arachidonic Acid (substrate) and TMPD (chromophore).

Mechanism:[1] COX-2 converts Arachidonic Acid to PGG2, which reduces to PGH2,

oxidizing TMPD.

Readout:

Measure absorbance at 590 nm.

Calculation: % Inhibition =

.

Self-Validation:

Positive Control: Celecoxib (IC50 should be ~0.05 µM).

Negative Control: DMSO only (0% inhibition).

Conclusion
The pyrazolylpyridazine scaffold is a robust, modular alternative to traditional pyrazole drugs.

While it may not always exceed the raw potency of optimized pyrazolopyrimidines in kinase

assays, it offers superior solubility and a distinct IP position. For inflammation targets (COX-2),

it provides a viable non-sulfonamide option with comparable selectivity.

Recommendation: For drug development programs facing solubility walls or "patent thickets"

around pyrazolopyrimidines, the 3-(pyrazol-1-yl)pyridazine scaffold is a high-priority candidate

for library generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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